Cyclopropanol

Catalog No.
S589350
CAS No.
16545-68-9
M.F
C3H6O
M. Wt
58.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropanol

CAS Number

16545-68-9

Product Name

Cyclopropanol

IUPAC Name

cyclopropanol

Molecular Formula

C3H6O

Molecular Weight

58.08 g/mol

InChI

InChI=1S/C3H6O/c4-3-1-2-3/h3-4H,1-2H2

InChI Key

YOXHCYXIAVIFCZ-UHFFFAOYSA-N

SMILES

C1CC1O

Synonyms

cyclopropanol

Canonical SMILES

C1CC1O

Construction of Multifunctional Compounds

Synthesis of Tetrahydrofurans (THFs) and Tetrahydropyrans (THPs)

Intramolecular Nucleophilic Substitution

Reaction of Carbene with Water or Alcohols

Synthesis of Various Organic Compounds

Biorthogonal Chemical Reporters

Cyclopropanol is an organic compound with the chemical formula C₃H₆O, characterized by a three-membered cyclopropyl ring that contains a hydroxyl group. This unique structure imparts significant instability to the compound due to the ring strain associated with its three-membered configuration. Cyclopropanol is highly reactive, often undergoing ring-opening reactions and rearrangements to form other compounds, such as propanal. Its utility in organic synthesis is notable, particularly as a synthon for generating cyclopropyl-containing compounds, which have applications in medicinal chemistry and materials science .

Due to its structural properties:

  • Ring-Opening Reactions: Under certain conditions, cyclopropanol can undergo ring-opening to yield more stable products. This reaction can be facilitated by various catalysts, including photoredox catalysts, which enable the generation of β-ketoalkyl radicals from cyclopropanols .
  • Isomerization: Cyclopropanol can isomerize into propanal, which is a useful transformation for synthetic applications .
  • Rearrangement: The compound is prone to rearrangement reactions that can lead to the formation of different structural isomers, enhancing its utility in synthetic chemistry .

Cyclopropanol and its derivatives exhibit various biological activities. Research indicates that compounds containing cyclopropyl groups can serve as potential antiviral agents and modulators of protein trafficking. These properties make cyclopropanol a valuable scaffold in drug discovery and development . Additionally, studies have shown that cyclopropanol derivatives may interact with biological targets, influencing cellular processes and pathways .

Several methods exist for synthesizing cyclopropanol:

  • Direct Synthesis from Cyclopropenes: Cyclopropenes can be converted into cyclopropanols through hydroboration followed by oxidation.
  • Reaction of Organometallic Reagents: The reaction of organometallic reagents with α-chloroaldehydes has been reported to yield cyclopropanols with high diastereoselectivity .
  • Kulinkovich Reaction: This method involves the reaction of lactones or protected hydroxy esters under specific conditions to yield cyclopropyl diols .

These methods highlight the versatility and importance of cyclopropanol in organic synthesis.

Cyclopropanol has several applications in various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds, particularly those with antiviral properties.
  • Material Science: Cyclopropanol derivatives are explored for their potential use in developing new materials due to their unique structural features.
  • Synthetic Chemistry: As a synthon, it aids in constructing complex organic molecules and modifying existing structures .

Interaction studies involving cyclopropanol have focused on its reactivity with electrophiles and nucleophiles. For instance, photocatalytic methods have been developed to couple cyclopropanols with alkenes, resulting in diverse ketone products. These studies demonstrate the compound's ability to participate in complex chemical transformations under mild conditions . Additionally, investigations into its interactions with biological molecules are ongoing, aiming to elucidate its potential therapeutic roles.

Cyclopropanol shares structural similarities with several compounds. Here are some notable examples:

CompoundStructure TypeUnique Features
PropanalAldehydeDirect product of cyclopropanol rearrangement
CyclobutanolCyclic AlcoholFour-membered ring; more stable than cyclopropanol
1-Cyclopropyl-2-butanolCyclic AlcoholContains a longer carbon chain; different reactivity
MethylenecyclobutaneCyclic AlkeneMore stable due to larger ring size; different reactivity

Cyclopropanol's uniqueness lies in its three-membered ring structure and high reactivity. While similar compounds may share certain characteristics, their stability and reactivity profiles differ significantly.

Cyclopropanol's history is intertwined with the discovery of cyclopropane, first synthesized in 1881 by August Freund via an intramolecular Wurtz reaction of 1,3-dibromopropane. Cyclopropanol itself was serendipitously synthesized in 1942 by Magrane and Cottle through the reaction of epichlorohydrin with magnesium bromide and ethyl Grignard reagent, though initial yields were low (~40%) due to purification challenges. Early studies by Roberts and Chambers in 1951 further elucidated its solvolytic behavior, revealing rapid isomerization to propionaldehyde under distillation.

The structural confirmation of cyclopropanol relied on derivative analyses, as the pure compound proved elusive. By the 1960s, synthetic advances, such as Baeyer-Villiger oxidation of methyl cyclopropyl ketones, enabled broader access to cyclopropanol derivatives. These efforts laid the groundwork for its exploration in strained-ring chemistry and bioorthogonal applications.

Significance in Organic Synthesis

Cyclopropanol's synthetic value stems from two key attributes:

  • Ring Strain-Driven Reactivity: The 60° bond angles induce ~27 kcal/mol of strain, facilitating ring-opening reactions with electrophiles (e.g., H⁺, halogens). For example, protonation leads to trans-2-phenyl-1-methylcyclopropanol cleavage, yielding allylic alcohols or ketones.
  • Synthon Versatility: Cyclopropanol serves as a homoenolate equivalent, enabling umpolung strategies. Its oxidation generates cyclopropanone, a precursor for [2+1] cycloadditions, while acid-catalyzed rearrangement produces β-keto esters.

Recent biocatalytic approaches have expanded its utility. For instance, engineered dehaloperoxidase from Amphitrite ornata achieves diastereo- and enantioselective cyclopropanation of vinyl esters with ethyl diazoacetate (up to 99.5:0.5 er), streamlining access to chiral cyclopropanols for drug synthesis.

Synthetic MethodKey Reagents/ConditionsYieldApplication
Cottle SynthesisMgBr₂, FeCl₃, EtMgBr40%Early bulk synthesis
Baeyer-Villiger OxidationmCPBA, methyl cyclopropyl ketone75–90%Cyclopropyl acetate derivatives
Biocatalytic CyclopropanationDehaloperoxidase, EDA85–95%Chiral cyclopropanols

Current Research Trends and Challenges

Electrochemical Activation

Cyclopropanol has been repurposed as a bioorthogonal warhead activated by mild electrochemical stimuli. Oxidative ring-opening generates β-haloketones, enabling selective labeling of aspartate/glutamate residues in proteins (Figure 1). This strategy bypasses traditional photoactivation, offering spatiotemporal control for live-cell imaging and proteomics.

Stereoselective Synthesis

Despite advances, asymmetric cyclopropanol synthesis remains challenging. Biocatalytic methods using engineered hemoproteins (e.g., myoglobin variants) show promise but require optimization for broader substrate scope. Transition metal catalysts, such as Rh₂(S-PTTL)₄, achieve high enantioselectivity (>90% ee) in cyclopropanation but struggle with electron-deficient olefins.

Classical Synthetic Routes

Diazomethane-Based Approaches

Early cyclopropanol syntheses relied on carbene intermediates generated from diazomethane (CH₂N₂). Photolysis or thermolysis of diazomethane produces methylene carbene (CH₂), which undergoes [2+1] cycloaddition with alkenes to form cyclopropanes [1] [7]. While this method provided foundational insights, its utility for cyclopropanol synthesis is limited due to diazomethane’s explosivity and the challenge of introducing hydroxyl groups post-cyclopropanation [1] [7]. Modifications involving hydroxyl-containing alkenes or subsequent oxidation steps have been explored but often suffer from poor regioselectivity [7].

Kulinkovich Reaction Pathways

The Kulinkovich reaction revolutionized cyclopropanol synthesis by enabling direct formation from carboxylic esters. This titanium-mediated process involves:

  • Titanacyclopropane Formation: Reaction of ethylmagnesium bromide with titanium(IV) isopropoxide generates a titanacyclopropane intermediate [2] [8].
  • Nucleophilic Acyl Substitution: The titanium complex reacts with esters (RCOOR') to form cyclopropanol derivatives [2] [8].
  • Workup: Acidic hydrolysis yields cyclopropanols with yields up to 86% [2]. A representative procedure involves treating methyl esters with ClTi(OiPr)₃ and EtMgBr in THF at 0°C, followed by quenching with NH₄Cl [2]. This method excels in converting simple esters to cyclopropanols but faces limitations in stereocontrol without chiral ligands [8].

Zinc Carbenoid-Mediated Syntheses

Simmons-Smith-type reagents, such as Zn(CH₂I)₂ generated from CH₂I₂ and Zn-Cu couple, facilitate cyclopropanation of alkenes [1] [3]. Kinetic studies reveal an induction period attributed to Schlenk equilibrium between Zn(CH₂I)₂ and IZnCH₂I, with the former being the active species [3]. Additives like Brønsted acids accelerate the reaction by shifting this equilibrium, achieving diastereoselectivities up to 10:1 for certain dihydropyrrole substrates [3]. For example, cyclopropanation of a dihydropyrrole intermediate in Saxagliptin synthesis proceeds via a zinc carbenoid mechanism, underscoring its pharmaceutical relevance [3].

Modern Synthetic Strategies

Organometallic Addition to Cyclopropanone Surrogates

Cyclopropanones, highly strained ketones, serve as pivotal intermediates but are challenging to isolate. Rivera et al. developed 1-sulfonylcyclopropanols as stable precursors that liberate cyclopropanones in situ upon treatment with organometallic reagents [4]. For instance, reacting 1-phenylsulfonylcyclopropanol with Grignard reagents (RMgX) yields 1-substituted cyclopropanols in >90% yield [4]. This method accommodates sp³-, sp²-, and sp-hybridized nucleophiles, significantly expanding substrate scope compared to classical approaches [4].

1-Sulfonylcyclopropanol as Cyclopropanone Precursors

The strategic use of 1-sulfonyl groups (e.g., pyrrolidine-1-sulfonyl) enhances the stability of cyclopropanol precursors while allowing facile deprotection [5]. X-ray crystallography confirms the planarity of the sulfonyl-substituted cyclopropane ring in compounds like 1-(pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde (PubChem CID: 115023052) [5]. These precursors undergo smooth addition with organolithium or Grignard reagents, enabling modular synthesis of polysubstituted cyclopropanols [4] [5].

Metal-Catalyzed Transformations

Manganese(III)-catalyzed reactions represent a redox-neutral route to cyclopropanols. Computational studies reveal that Mn(acac)₃ facilitates C–C bond cleavage in cyclopropanols, generating Mn(II)-bound carbene radicals [6]. This metalloradical pathway proceeds via a low-energy transition state (ΔG‡ = 18.3 kcal/mol) and enables stereoselective functionalization at room temperature [6]. The method’s versatility is demonstrated in the synthesis of bicyclic cyclopropanols, where ligand design dictates enantioselectivity [6].

Stereoselective Synthesis Approaches

Diastereoselective Synthesis Methods

Zinc carbenoid-mediated cyclopropanations exhibit substrate-controlled diastereoselectivity. In the synthesis of a dihydropyrrole intermediate, steric effects from the N-Boc group direct carbenoid addition to the re face, achieving a 7:1 trans:cis ratio [3]. DFT calculations attribute this selectivity to torsional strain in the transition state [3]. Similarly, Kulinkovich reactions with chiral esters induce diastereomeric excesses up to 75% through non-covalent interactions between the titanium complex and ester substituents [8].

Enantioselective Synthesis Protocols

Asymmetric Kulinkovich reactions employing titanium(IV) TADDOLate complexes achieve enantiomeric excesses (ee) >90% [8]. Key to this success is the chiral (4R,5R)-TADDOL ligand, which imposes a C₂-symmetric environment on titanium, steering the alkene approach to favor one enantioface [8]. For example, reaction of ethyl 4-pentenoate with EtMgBr and Ti-TADDOLate affords (1R,2S)-cyclopropanol with 94% ee [8].

Substrate-Controlled Asymmetric Induction

Chiral auxiliaries embedded in cyclopropanone precursors govern stereochemical outcomes. Using enantioenriched 1-sulfonylcyclopropanols, Rivera et al. demonstrated that Grignard addition proceeds with retention of configuration, delivering cyclopropanols with 98% ee [4]. The sulfonyl group’s electron-withdrawing nature locks the cyclopropane ring in a rigid conformation, minimizing racemization during nucleophilic attack [4] [5].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

16545-68-9

Wikipedia

Cyclopropanol

Dates

Modify: 2023-08-15

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